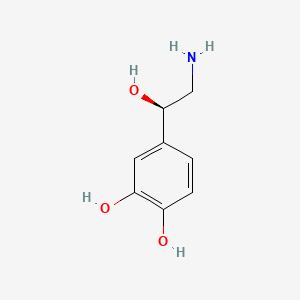

![molecular formula C8H11NO B054875 3-[(Methylamino)methyl]phenol CAS No. 123926-62-5](/img/structure/B54875.png)

3-[(Methylamino)methyl]phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(methylaminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9-6-7-3-2-4-8(10)5-7/h2-5,9-10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUOJMODQRWSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440622 | |

| Record name | 3-[(methylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123926-62-5 | |

| Record name | 3-[(methylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(methylamino)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-[(Methylamino)methyl]phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(Methylamino)methyl]phenol is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a phenol group and a secondary amine, makes it a valuable building block for the synthesis of more complex molecules with diverse biological activities. Notably, it serves as a key precursor for the development of arylbenzofuran-based compounds that have shown promise as multi-target agents for the treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

The following tables summarize the key chemical identifiers and predicted physicochemical properties of this compound. It is important to note that the quantitative data presented are based on computational predictions and await experimental verification.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 123926-62-5 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| InChI | InChI=1S/C8H11NO/c1-9-6-7-3-2-4-8(10)5-7/h2-5,9-10H,6H2,1H3 |

| InChIKey | JVUOJMODQRWSRP-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC(=CC=C1)O |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | 157-159 °C |

| Boiling Point | 244.5 ± 15.0 °C |

| Density | 1.059 ± 0.06 g/cm³ |

| pKa | 9.44 ± 0.10 |

| Physical Form | Solid[1] |

Synthesis

The primary route for the synthesis of this compound is the Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho and para positions of the phenol ring, by formaldehyde and a secondary amine, methylamine.

Experimental Protocol: General Procedure for the Mannich Reaction

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 equivalent) and a suitable solvent such as ethanol or water.

-

Reagent Addition: Cool the mixture in an ice bath. Slowly and sequentially add aqueous solutions of formaldehyde (1.0-1.2 equivalents) and methylamine (1.0-1.2 equivalents) to the cooled solution with vigorous stirring. The order of addition may influence the reaction outcome.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by adjusting the pH of the solution to precipitate the product, followed by filtration. Alternatively, the product can be extracted into an organic solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectroscopic Characterization

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound are not widely available in peer-reviewed literature. However, based on its chemical structure, the expected spectroscopic features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the phenol ring (typically in the range of 6.5-7.5 ppm), a singlet for the benzylic methylene protons adjacent to the nitrogen (around 3.5-4.0 ppm), a singlet for the methyl group on the nitrogen (around 2.2-2.5 ppm), and broad signals for the phenolic hydroxyl and the amine proton, which may be exchangeable with D₂O.

-

¹³C NMR: Aromatic carbons would appear in the region of 110-160 ppm. The benzylic methylene carbon would be expected around 50-60 ppm, and the methyl carbon around 30-40 ppm.

Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), N-H stretching for the secondary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 137.18). Common fragmentation patterns would likely involve the loss of the methyl group or cleavage of the benzylic C-N bond.

Application in Alzheimer's Disease Research

This compound is a crucial starting material for the synthesis of 2-arylbenzofuran derivatives, which are being investigated as multi-target agents for the treatment of Alzheimer's disease.[2] The complex pathology of Alzheimer's disease involves multiple interconnected pathways, including cholinergic dysfunction and the aggregation of amyloid-β (Aβ) peptides. The arylbenzofuran derivatives synthesized from this compound are designed to simultaneously address these different aspects of the disease.

The derivatives of this compound have been shown to exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which is a key strategy for managing the cognitive symptoms of Alzheimer's disease. Furthermore, these compounds have demonstrated the ability to inhibit the aggregation of amyloid-β peptides, a central event in the formation of amyloid plaques, which are a pathological hallmark of the disease. This dual action makes them promising candidates for further development as disease-modifying agents.

Conclusion

This compound is a valuable chemical entity with established utility in the synthesis of pharmacologically active compounds. While a comprehensive experimental dataset for its physicochemical properties and spectroscopic characterization is not yet fully available in the public domain, its role as a precursor to multi-target Alzheimer's disease drug candidates is well-documented. Further research to fully characterize this compound and optimize its synthesis will undoubtedly facilitate its broader application in medicinal chemistry and drug development.

References

An In-depth Technical Guide on 3-[(Methylamino)methyl]phenol (CAS No. 123926-62-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical data for 3-[(Methylamino)methyl]phenol (CAS No. 123926-62-5) are limited. This guide provides a comprehensive overview based on available information for the compound and closely related structural analogs. The experimental protocols and potential biological activities described herein are extrapolated from similar molecules and require experimental validation for this compound.

Core Compound Information

This compound is a phenolic compound containing a secondary amine. Its chemical structure suggests potential applications in medicinal chemistry and materials science.

| Property | Value | Source |

| CAS Number | 123926-62-5 | [PubChem] |

| Molecular Formula | C₈H₁₁NO | [PubChem] |

| Molecular Weight | 137.18 g/mol | [PubChem] |

| Canonical SMILES | CNCC1=CC(=CC=C1)O | [PubChem] |

| InChI Key | JVUOJMODQRWSRP-UHFFFAOYSA-N | [PubChem] |

| Appearance | Solid (predicted) | |

| Purity (typical) | ≥95% | Commercial |

Proposed Synthesis

Proposed Experimental Protocol: Mannich Reaction

Reactants:

-

3-Hydroxyphenol (m-Cresol)

-

Formaldehyde (or Paraformaldehyde)

-

Methylamine hydrochloride

-

A suitable solvent (e.g., ethanol, methanol, or water)

-

A base (e.g., sodium hydroxide or potassium carbonate) to neutralize the methylamine hydrochloride in situ.

Procedure:

-

Dissolve 3-hydroxyphenol in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser.

-

Add methylamine hydrochloride and the base to the solution and stir until dissolved.

-

Slowly add formaldehyde (aqueous solution) or paraformaldehyde to the reaction mixture.

-

Heat the mixture to reflux for a specified period (typically several hours) and monitor the reaction progress using Thin Layer Chromatography (TDC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to protonate the amine and facilitate separation from unreacted phenol.

-

Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted starting material and byproducts.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Diagram: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not publicly available, its expected spectroscopic features can be predicted based on its structure and data from similar compounds.[4][5][6][7]

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic protons: Signals in the range of 6.5-7.5 ppm. - Methylene protons (-CH₂-): A singlet around 3.5-4.0 ppm. - Methyl protons (-CH₃): A singlet around 2.3-2.5 ppm. - Amine proton (N-H): A broad singlet, chemical shift can vary. - Phenolic proton (O-H): A broad singlet, chemical shift can vary. |

| ¹³C NMR | - Aromatic carbons: Signals in the range of 110-160 ppm. - Methylene carbon (-CH₂-): A signal around 50-60 ppm. - Methyl carbon (-CH₃): A signal around 30-40 ppm. |

| IR | - O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹. - N-H stretch (secondary amine): A moderate band around 3300-3500 cm⁻¹. - C-H stretch (aromatic): Signals above 3000 cm⁻¹. - C-H stretch (aliphatic): Signals below 3000 cm⁻¹. - C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹. - C-N stretch: A signal in the range of 1000-1250 cm⁻¹. - C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹. |

| MS (EI) | - Molecular ion peak (M⁺): Expected at m/z = 137. - Major fragmentation: Loss of a methyl group ([M-15]⁺), and cleavage of the benzylic C-C bond to form a resonance-stabilized benzylic cation. |

Potential Biological Activity: A Case Study of the Isomer 2-[(Methylamino)methyl]phenol

Extensive research on the biological activity of this compound has not been reported. However, its structural isomer, 2-[(Methylamino)methyl]phenol, has been identified as a potent inhibitor of biofilm formation and virulence in the pathogenic bacterium Staphylococcus aureus.[8][9] This provides a strong rationale for investigating the potential biological activities of the 3-isomer.

Mechanism of Action of 2-[(Methylamino)methyl]phenol: Quorum Sensing Inhibition

Staphylococcus aureus utilizes a cell-to-cell communication system known as quorum sensing (QS) to regulate the expression of virulence factors and to form biofilms.[10] A key transcriptional regulator in this process is the Staphylococcal accessory regulator A (SarA).[8] The 2-isomer has been shown to target and inhibit the function of SarA, thereby down-regulating the expression of genes involved in biofilm formation and virulence.[8][9]

Diagram: Simplified SarA-mediated Quorum Sensing Pathway in S. aureus

References

- 1. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]

- 2. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Phenol, 3-methyl- [webbook.nist.gov]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-[(Methylamino)methyl]phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-[(Methylamino)methyl]phenol, a key intermediate in the synthesis of various pharmaceutical compounds, notably phenylephrine. This document details two principal synthetic pathways, offering step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations.

Executive Summary

The synthesis of this compound is predominantly achieved through two strategic approaches: a multi-step synthesis commencing with 3-hydroxyacetophenone and a more direct route via the reductive amination of 3-hydroxybenzaldehyde. The former involves the protection of the amine functionality, offering control over side reactions, while the latter presents a more atom-economical, one-pot synthesis. This guide will elaborate on both methodologies, providing the necessary technical details for their successful implementation in a laboratory setting.

Synthetic Pathway 1: Multi-step Synthesis from 3-Hydroxyacetophenone

This pathway involves a three-stage process: the formation of an α-haloketone, subsequent amination with a protected methylamine equivalent (N-methylbenzylamine), and a final deprotection step to yield the target molecule.

Signaling Pathway Diagram

Caption: Multi-step synthesis of this compound from 3-hydroxyacetophenone.

Experimental Protocols

Stage 1: Synthesis of α-Bromo-3-acetoxyacetophenone

-

Reaction Setup: In a suitable reactor, dissolve 178 kg of 3-acetoxyacetophenone in 300 kg of butyl acetate.[1][2][3]

-

Bromination: Cool the solution to approximately 20°C and slowly add 160 kg of bromine. The hydrogen bromide gas generated during the reaction should be neutralized through a proper scrubbing system.[1][2][3]

-

Work-up: After the addition is complete, allow the reaction to proceed for 30 minutes. The reaction mixture is then quenched with 100 kg of ice-cold water. The organic layer is separated and washed multiple times with a saturated sodium chloride solution.[1][3]

Stage 2: Synthesis of α-(N-Methyl-N-benzylamino)-3-hydroxyacetophenone Hydrochloride

-

Amination: The bromination reaction liquid from the previous step is transferred to an amination vessel. A solution of 58 kg of sodium carbonate in 330 kg of purified water is added dropwise, simultaneously with 121 kg of N-methylbenzylamine, while maintaining the temperature at 20 ± 5°C. The pH is kept between 5 and 7 during the addition.[1][2]

-

Isolation: After the reaction is complete (approximately 1 hour), 150 kg of ice-cold purified water is added. The organic layer is separated, and the aqueous layer is extracted with butyl acetate. The combined organic layers are washed with a saturated sodium chloride solution.

-

Hydrolysis and Salt Formation: Hydrochloric acid is added to the organic phase to facilitate the hydrolysis of the acetate group and the formation of the hydrochloride salt of the product.[1][2]

Stage 3: Reduction and Debenzylation to this compound

This final stage involves the reduction of the ketone functionality and the simultaneous removal of the N-benzyl protecting group.

-

Catalytic Hydrogenation: The α-(N-Methyl-N-benzylamino)-3-hydroxyacetophenone hydrochloride is subjected to catalytic hydrogenation. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction solvent is usually an alcohol, such as methanol or ethanol.

-

Reaction Conditions: The reaction is run at a moderate temperature and pressure until the uptake of hydrogen ceases.

-

Work-up and Isolation: The catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product can be purified by crystallization to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Acetoxyacetophenone | [1][2] |

| Molar Ratio (3-Acetoxyacetophenone:Bromine) | ~1:1 | [2] |

| Molar Ratio (α-Bromo-3-acetoxyacetophenone:N-Methylbenzylamine) | ~1:1 | [2] |

| Overall Yield | High | [1] |

| Product Purity | High | [1] |

Synthetic Pathway 2: Reductive Amination of 3-Hydroxybenzaldehyde

This pathway offers a more direct, one-pot synthesis of this compound from 3-hydroxybenzaldehyde and methylamine in the presence of a reducing agent.

Signaling Pathway Diagram

Caption: Reductive amination of 3-hydroxybenzaldehyde to this compound.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde in a suitable solvent, such as methanol.

-

Amine Addition: Add a solution of methylamine (or methylamine hydrochloride) to the reaction mixture. If methylamine hydrochloride is used, a base such as triethylamine may be required to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature to allow for the formation of the intermediate imine or iminium ion. The reaction can be monitored by techniques such as TLC or GC-MS.

-

Reduction: To the stirred solution, add a reducing agent portion-wise. Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent for this transformation as it is selective for the iminium ion in the presence of the aldehyde.[4] Other reducing agents like sodium triacetoxyborohydride can also be employed.

-

Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an appropriate solvent (e.g., ethyl acetate) and washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted acid and byproducts. The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography or crystallization to obtain the final product of high purity.

Quantitative Data

While specific yield and purity data for the direct reductive amination of 3-hydroxybenzaldehyde with methylamine are not extensively reported in the provided search results, similar reductive amination reactions typically proceed with good to excellent yields, often exceeding 70-80%, depending on the specific conditions and substrate. The purity of the final product after purification is generally high (>98%).

Purification and Characterization

Purification:

The final product, this compound, can be purified by standard laboratory techniques. Recrystallization from a suitable solvent system is a common method to obtain a highly pure crystalline product. For more challenging purifications, column chromatography on silica gel can be employed.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the expected functional groups and the overall structure of the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H, N-H, and aromatic C-H and C=C bonds.

Conclusion

This technical guide has outlined two robust synthetic strategies for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of production, and the need to control specific impurities. The multi-step synthesis from 3-hydroxyacetophenone offers a well-established route with potentially higher control over the reaction, while the reductive amination of 3-hydroxybenzaldehyde provides a more streamlined and atom-economical alternative. Both methods, when executed with care and precision as detailed in the provided protocols, can yield the target compound in high purity and good yield, suitable for further applications in pharmaceutical development.

References

- 1. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents [patents.google.com]

- 2. Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN100448842C - Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-[(Methylamino)methyl]phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-[(Methylamino)methyl]phenol (CAS No: 123926-62-5). Due to the limited availability of experimental data for this specific isomer, this document combines reported data with predicted spectroscopic characteristics to offer a thorough profile for research and development purposes. A detailed, plausible experimental protocol for its synthesis via the Mannich reaction is also presented. This guide is intended to serve as a foundational resource for scientists investigating this and related compounds.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a phenol ring substituted with a (methylamino)methyl group at the meta position. Its structure combines the functionalities of a phenol, a secondary amine, and an aromatic ring, suggesting potential applications in medicinal chemistry and materials science.

Visualization of Molecular Structure

The molecular structure of this compound is depicted below, illustrating the arrangement of atoms and functional groups.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 123926-62-5 | Chemical Supplier Data |

| Molecular Formula | C₈H₁₁NO | Chemical Supplier Data |

| Molecular Weight | 137.18 g/mol | Calculated |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Purity | ≥95% | Sigma-Aldrich |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. This section provides available experimental data and predicted spectral features.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Ar-H (H5) |

| ~6.70 - 6.85 | m | 3H | Ar-H (H2, H4, H6) |

| ~3.65 | s | 2H | -CH₂- |

| ~2.40 | s | 3H | -CH₃ |

| Variable | br s | 2H | -OH, -NH |

Note: The chemical shifts for the -OH and -NH protons are variable and depend on the solvent and concentration. The provided data is based on the analysis of a typical ¹H NMR spectrum for this compound.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum indicates eight distinct carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | C-OH (C1) |

| ~142.0 | C-CH₂ (C3) |

| ~129.5 | Ar-CH (C5) |

| ~118.0 | Ar-CH (C6) |

| ~114.5 | Ar-CH (C4) |

| ~114.0 | Ar-CH (C2) |

| ~55.0 | -CH₂- |

| ~36.0 | -CH₃ |

Note: These are predicted chemical shifts and may vary from experimental values.

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum shows characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenol |

| 3350-3310 (medium) | N-H stretch | Secondary Amine |

| 3100-3000 (medium) | C-H stretch | Aromatic |

| 2960-2850 (medium) | C-H stretch | Aliphatic |

| 1600-1450 (strong) | C=C stretch | Aromatic Ring |

| 1260-1000 (strong) | C-O stretch | Phenol |

| 1180-1080 (medium) | C-N stretch | Amine |

Note: These are predicted absorption ranges.

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum under electron ionization (EI) would likely show the following key fragments.

| m/z | Fragment |

| 137 | [M]⁺ (Molecular Ion) |

| 107 | [M - CH₂NH]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

| 44 | [CH₂=NHCH₃]⁺ |

Note: Fragmentation patterns are predictions and can be influenced by ionization methods.

Synthesis of this compound

The most plausible and direct synthetic route to this compound is the Mannich reaction. This three-component condensation involves the reaction of phenol, formaldehyde, and methylamine.

Synthetic Pathway

The diagram below illustrates the synthetic pathway for the Mannich reaction to produce this compound.

Caption: Synthetic Pathway for this compound via Mannich Reaction.

Experimental Protocol (Plausible)

This protocol is a general procedure based on known Mannich reactions of phenols and should be optimized for specific laboratory conditions.

Reagents:

-

Phenol (1.0 eq)

-

Aqueous formaldehyde (37 wt. % in H₂O, 1.1 eq)

-

Aqueous methylamine (40 wt. % in H₂O, 1.2 eq)

-

Ethanol

-

Hydrochloric acid (for pH adjustment and workup)

-

Sodium hydroxide (for pH adjustment and workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add aqueous methylamine to the cooled solution while stirring.

-

Subsequently, add aqueous formaldehyde dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and adjust the pH to ~2 with hydrochloric acid.

-

Wash the acidic aqueous layer with ethyl acetate to remove any unreacted phenol.

-

Adjust the pH of the aqueous layer to ~10 with a sodium hydroxide solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Biological Activity and Signaling Pathways

There is currently a lack of published data on the specific biological activities and associated signaling pathways for this compound. Research on its positional isomer, 2-[(Methylamino)methyl]phenol, has shown activity as a quorum sensing inhibitor in Staphylococcus aureus, suggesting that the 3-substituted isomer may also possess interesting biological properties worthy of investigation. Further research is required to elucidate its pharmacological profile.

Conclusion

This technical guide has consolidated the available and predicted information on this compound. While experimental data is limited, the provided structural, spectroscopic, and synthetic information serves as a valuable starting point for researchers. The detailed synthetic protocol offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future studies are encouraged to experimentally validate the predicted data and explore the potential applications of this compound.

An In-depth Technical Guide on the Solubility of 3-[(Methylamino)methyl]phenol

This technical guide provides a comprehensive overview of the solubility of 3-[(Methylamino)methyl]phenol in various organic solvents. The information is targeted towards researchers, scientists, and professionals in drug development who require an understanding of this compound's physicochemical properties for applications in synthesis, formulation, and biological studies. This document presents qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological and chemical workflows.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Rationale |

| Alcohols | Methanol | CH₃OH | Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily solvating the polar functional groups of the solute.[3][4] |

| Ethanol | C₂H₅OH | Soluble | Similar to methanol, ethanol is a polar protic solvent that can form strong hydrogen bonds with the solute.[3][4] | |

| Ketones | Acetone | C₃H₆O | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, interacting with the phenolic proton.[3] |

| Esters | Ethyl Acetate | C₄H₈O₂ | Sparingly Soluble | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor, but its bulkier non-polar ethyl group may limit solubility compared to alcohols and ketones.[5] |

| Ethers | Diethyl Ether | C₄H₁₀O | Sparingly Soluble | Diethyl ether is a relatively non-polar solvent with limited ability to engage in strong hydrogen bonding, leading to lower solubility for polar compounds.[2] |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | THF is a polar aprotic ether and is a better solvent for polar compounds than diethyl ether due to its more exposed oxygen atom. | |

| Hydrocarbons | Hexane | C₆H₁₄ | Insoluble | Hexane is a non-polar solvent and cannot effectively solvate the polar hydroxyl and amino groups of the molecule.[2][3] |

| Toluene | C₇H₈ | Sparingly Soluble | The aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking, but its non-polar nature limits overall solubility.[3] | |

| Chlorinated Solvents | Dichloromethane | CH₂Cl₂ | Sparingly to Soluble | Dichloromethane is a polar aprotic solvent that can dissolve a wide range of organic compounds. Its ability to act as a weak hydrogen bond acceptor may contribute to solubility. |

| Amides | Dimethylformamide (DMF) | C₃H₇NO | Soluble | DMF is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for polar compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | DMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor, making it a powerful solvent for a wide range of organic compounds, including phenols and amines. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound, adapted from the widely used shake-flask method.[6][7]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.[7]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

-

The results should be reported in units such as mg/mL or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[7]

-

Visualizations

A related compound, 2-[(methylamino)methyl]phenol, has been identified as an inhibitor of the SarA protein, a key regulator in the quorum-sensing pathway of Staphylococcus aureus.[1][8] This pathway controls the expression of virulence factors. The following diagram illustrates the simplified regulatory cascade involving SarA.

Caption: Simplified quorum-sensing pathway in S. aureus involving the SarA regulator.

The synthesis of a compound like this compound typically involves a series of steps from reaction to purification. The following diagram outlines a general workflow for such a chemical synthesis.[9][10]

Caption: A general workflow for the synthesis and purification of an organic compound.

References

- 1. Frontiers | Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes [frontiersin.org]

- 2. reddit.com [reddit.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotage.com [biotage.com]

- 10. biotage.com [biotage.com]

Unraveling the Mechanistic Landscape of 3-[(Methylamino)methyl]phenol: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the pharmacological mechanism of action of 3-[(Methylamino)methyl]phenol in mammalian systems is not extensively available in peer-reviewed literature. This guide provides a hypothesized mechanism based on the well-established pharmacology of its close structural analog, phenylephrine, and the principles of structure-activity relationships for phenylethylamines. Additionally, the distinct mechanism of its isomer, 2-[(Methylamino)methyl]phenol, in bacterial systems is presented for contextual understanding.

Core Hypothesis: Adrenergic Receptor Modulation

Based on its chemical structure, this compound is a phenylethylamine derivative. This class of compounds is well-known to interact with adrenergic receptors. The striking structural similarity to phenylephrine, a selective α1-adrenergic receptor agonist, strongly suggests that this compound possesses a comparable mechanism of action. Phenylephrine, with the chemical name (R)-3-[1-hydroxy-2-(methylamino)ethyl]phenol, differs only by the presence of a hydroxyl group on the ethyl side chain.

Putative Mechanism of Action: α1-Adrenergic Agonism

It is hypothesized that this compound acts as an agonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system.

Upon binding, an agonist like phenylephrine induces a conformational change in the α1-adrenergic receptor, leading to the activation of the Gq alpha subunit of its associated heterotrimeric G protein.[1] This initiates a downstream signaling cascade.

Signaling Pathway Diagram

Caption: Hypothesized α1-adrenergic signaling pathway for this compound.

Downstream Effects:

-

Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates PLC.

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Increased intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC).

-

Cellular Response: PKC phosphorylates various target proteins, leading to a cellular response. In vascular smooth muscle, this cascade results in vasoconstriction.[1]

Structure-Activity Relationship (SAR) Context

The pharmacology of phenylethylamines is well-defined by their structural features:

-

Phenolic Hydroxyl Group: The hydroxyl group at the meta-position (position 3) of the phenyl ring is crucial for direct activity at adrenergic receptors.

-

Ethylamine Side Chain: A two-carbon chain separating the aromatic ring from the amino group is optimal for potent direct-acting agonism.

-

Amino Group Substitution: Primary and secondary amines exhibit greater direct-acting agonist potency than tertiary or quaternary amines. The N-methyl group on this compound is consistent with activity at adrenergic receptors. Increasing the size of the N-substituent generally decreases alpha-receptor activity and increases beta-receptor activity.

Quantitative Data (Based on the Analog, Phenylephrine)

As no direct quantitative data exists for this compound, the following table summarizes the known pharmacological parameters for phenylephrine to serve as an estimated profile.

| Parameter | Receptor Subtype | Value | Compound | Notes |

| Receptor Binding | ||||

| Agonist Activity | α1-Adrenergic | Full Agonist | Phenylephrine | Selective for α1 over α2 and β receptors.[1] |

| Agonist Activity | β-Adrenergic | Weak Partial Agonist | Phenylephrine | Minimal activity at β-receptors.[1] |

| Functional Activity | ||||

| Potency Order (β-receptors) | β1 & β2 | Isoproterenol > Epinephrine > Norepinephrine >> Phenylephrine | Phenylephrine | Demonstrates low potency at β-receptors. |

Proposed Experimental Protocols for Mechanism Elucidation

To definitively determine the mechanism of action of this compound, the following experimental workflow is proposed.

Experimental Workflow Diagram

Caption: Proposed experimental workflow to determine the mechanism of action.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of human adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

-

Methodology:

-

Prepare cell membrane homogenates from cell lines stably expressing each human adrenergic receptor subtype.

-

Perform competitive binding assays using a known radiolabeled antagonist for each receptor subtype (e.g., [³H]prazosin for α1, [³H]rauwolscine for α2, [¹²⁵I]cyanopindolol for β).

-

Incubate the membranes with the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

-

Functional Assays

-

Objective: To determine the functional activity (EC50 and Emax) of this compound at adrenergic receptors and to classify it as an agonist, antagonist, or inverse agonist.

-

Methodology for α1-Adrenergic Receptors (Calcium Mobilization):

-

Use a cell line expressing the α1-adrenergic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulate the cells with increasing concentrations of this compound.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Generate a dose-response curve to determine the EC50 and Emax relative to a known full agonist like phenylephrine.

-

-

Methodology for β-Adrenergic Receptors (cAMP Accumulation):

-

Use a cell line expressing a β-adrenergic receptor subtype.

-

Treat the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor.

-

Measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

Generate a dose-response curve to determine the EC50 and Emax relative to a known full agonist like isoproterenol.

-

Mechanism of Action of the Isomer: 2-[(Methylamino)methyl]phenol in Staphylococcus aureus

It is critical to distinguish the likely pharmacological mechanism of this compound in mammalian systems from the established mechanism of its isomer, 2-[(Methylamino)methyl]phenol, in bacteria. Research has shown that 2-[(Methylamino)methyl]phenol acts as a quorum-sensing inhibitor in Staphylococcus aureus.

-

Target: The primary target is the Staphylococcal accessory regulator A (SarA) protein.

-

Mechanism: By binding to SarA, 2-[(Methylamino)methyl]phenol inhibits its regulatory function. SarA is a key transcriptional regulator that controls the expression of numerous virulence factors and genes involved in biofilm formation.

-

Outcome: Inhibition of SarA leads to the downregulation of virulence genes (e.g., fnbA, hla, hld) and a significant reduction in biofilm formation. This compound exhibits minimal direct antimicrobial activity but can enhance the efficacy of conventional antibiotics when used in combination.

Logical Relationship Diagram

Caption: Mechanism of 2-[(Methylamino)methyl]phenol in S. aureus.

Conclusion for Drug Development Professionals

While direct evidence is currently lacking, the chemical structure of this compound provides a strong rationale for investigating its activity as an α1-adrenergic receptor agonist. For researchers and drug development professionals, this compound represents an opportunity for discovery. The proposed experimental protocols outline a clear path to characterizing its pharmacological profile. It is imperative, however, to differentiate this hypothesized mammalian pharmacology from the confirmed anti-virulence mechanism of its isomer in bacteria, as these represent entirely different therapeutic applications and research fields. Further investigation is warranted to unlock the full therapeutic potential of this molecule.

References

Biological Activity of 3-[(Methylamino)methyl]phenol: A Technical Overview

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activity, pharmacological properties, and mechanism of action of 3-[(Methylamino)methyl]phenol. This technical guide will, therefore, focus on the well-documented biological activities of its positional isomer, 2-[(Methylamino)methyl]phenol , as a case study to provide insights into the potential activities of this class of compounds for researchers, scientists, and drug development professionals. The information presented herein pertains exclusively to 2-[(Methylamino)methyl]phenol unless otherwise specified.

Case Study: 2-[(Methylamino)methyl]phenol - A Quorum Sensing Inhibitor in Staphylococcus aureus

2-[(Methylamino)methyl]phenol has been identified as a potent inhibitor of quorum sensing (QS) in the pathogenic bacterium Staphylococcus aureus.[1][2][3][4] This compound specifically targets the global regulatory protein SarA, a key player in the expression of virulence factors and biofilm formation.[1][2][3][4] By interfering with the SarA regulatory pathway, 2-[(Methylamino)methyl]phenol effectively reduces the pathogenicity of S. aureus without exhibiting direct antimicrobial activity, making it a promising candidate for anti-virulence therapy.[1][2][3][4]

Quantitative Data

The biological activity of 2-[(Methylamino)methyl]phenol has been quantified in several key assays that demonstrate its efficacy as a quorum sensing and biofilm inhibitor.

| Parameter | Organism(s) | Concentration | Effect | Reference |

| Biofilm Inhibition | Clinical S. aureus strains | 1.25 µM | >70% inhibition | [1][3] |

| Antibacterial Activity (MIC) | Clinical S. aureus strains | Up to 1500 µM | No antibacterial activity | [1][3] |

| Virulence Gene | Organism(s) | Treatment | Result | Reference |

| fnbA (fibronectin-binding protein A) | Clinical S. aureus strains | 2-[(Methylamino)methyl]phenol | Significant reduction in expression | [1][3][4] |

| hla (alpha-hemolysin) | Clinical S. aureus strains | 2-[(Methylamino)methyl]phenol | Significant reduction in expression | [1][3][4] |

| hld (delta-hemolysin) | Clinical S. aureus strains | 2-[(Methylamino)methyl]phenol | Significant reduction in expression | [1][3][4] |

Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol outlines the procedure to quantify the inhibitory effect of 2-[(Methylamino)methyl]phenol on S. aureus biofilm formation.

Materials:

-

Staphylococcus aureus strain (e.g., ATCC 29213 or clinical isolates)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

2-[(Methylamino)methyl]phenol stock solution

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Glacial Acetic Acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate S. aureus in TSB and incubate overnight at 37°C.

-

Assay Preparation: Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.

-

Compound Addition: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. Add varying concentrations of 2-[(Methylamino)methyl]phenol to the wells. Include a vehicle control (without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.

-

Washing: Gently wash the wells twice with PBS to remove planktonic cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Wash the wells three times with PBS to remove excess stain.

-

Solubilization: Add 200 µL of 30% glacial acetic acid to each well to solubilize the stained biofilm.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

This protocol details the methodology to assess the effect of 2-[(Methylamino)methyl]phenol on the expression of key virulence genes in S. aureus.

Materials:

-

Staphylococcus aureus culture treated with and without 2-[(Methylamino)methyl]phenol

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (fnbA, hla, hld) and a housekeeping gene (e.g., 16S rRNA)

-

SYBR Green or other fluorescent qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Bacterial Treatment: Grow S. aureus to the mid-logarithmic phase and then treat with a sub-inhibitory concentration of 2-[(Methylamino)methyl]phenol for a defined period.

-

RNA Extraction: Isolate total RNA from both treated and untreated bacterial cultures using a commercial RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reactions containing cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

-

Thermal Cycling: Perform the qPCR in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene. Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Signaling Pathways and Workflows

SarA Regulatory Pathway in Staphylococcus aureus

The Staphylococcal accessory regulator (SarA) is a global DNA-binding protein that plays a crucial role in regulating the expression of numerous virulence factors.[5][6][7][8][9] It can act as both an activator and a repressor of gene transcription. SarA is known to upregulate the expression of the agr (accessory gene regulator) system, another key quorum-sensing system in S. aureus.[6] The agr system, in turn, controls the expression of many toxins and degradative enzymes.[6] 2-[(Methylamino)methyl]phenol is hypothesized to bind to SarA, inhibiting its regulatory function and thereby downregulating the expression of virulence genes and biofilm formation.[1][2][3]

Caption: SarA regulatory pathway and the inhibitory action of 2-[(Methylamino)methyl]phenol.

Experimental Workflow for Assessing Anti-Biofilm Activity

The following diagram illustrates the key steps involved in evaluating the efficacy of a compound against bacterial biofilm formation.

Caption: Workflow for the crystal violet biofilm inhibition assay.

Conclusion

While there is a notable absence of research on the biological activity of this compound, the detailed investigation of its isomer, 2-[(Methylamino)methyl]phenol, provides a valuable framework for future studies. The activity of 2-[(Methylamino)methyl]phenol as a specific inhibitor of the SarA regulator in S. aureus highlights the potential for this chemical scaffold in the development of novel anti-virulence agents. Further research is warranted to determine if this compound exhibits similar or distinct biological properties, which could open new avenues for therapeutic intervention against bacterial infections.

References

- 1. Frontiers | Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Staphylococcus aureus SarA is a Regulatory Protein Responsive to Redox and pH that can Support Bacteriophage Lambda Integrase-Mediated Excision/Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.hh-publisher.com [journals.hh-publisher.com]

- 7. journals.asm.org [journals.asm.org]

- 8. The SarA protein family of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of SarA in Virulence Determinant Production and Environmental Signal Transduction in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

3-[(Methylamino)methyl]phenol: A Technical Review of a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(Methylamino)methyl]phenol is a phenolic compound featuring a methylaminomethyl substituent at the meta-position of the phenol ring. While specific in-depth research on this particular isomer is limited, its structural motifs are present in a variety of biologically active molecules. This technical guide aims to provide a comprehensive overview of this compound, drawing upon available data for the compound itself, its isomers, and structurally related molecules to infer its chemical properties, potential synthesis routes, and prospective biological activities. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Properties and Synthesis

The chemical structure of this compound combines a hydrophilic phenol group with a basic secondary amine, suggesting moderate solubility in aqueous and organic solvents. Phenols, in general, are weak acids, and the presence of the amino group imparts basic properties to the molecule.

Synthesis:

A common and efficient method for the synthesis of aminomethylated phenols is the Mannich reaction . This one-pot, three-component condensation reaction involves a phenol, formaldehyde, and a primary or secondary amine. In the case of this compound, the reactants would be phenol, formaldehyde, and methylamine. The reaction is typically acid- or base-catalyzed.

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure can be inferred from the synthesis of related compounds such as 3-[(Dimethylamino)methyl]phenol.

General Experimental Protocol for Mannich Reaction:

-

Reaction Setup: A reaction vessel is charged with phenol and a suitable solvent (e.g., ethanol, methanol, or water).

-

Reagent Addition: Formaldehyde (often as an aqueous solution, formalin) and methylamine (as an aqueous solution or hydrochloride salt) are added to the vessel.

-

Reaction Conditions: The mixture is typically stirred at a controlled temperature, ranging from room temperature to reflux, for a period of several hours to overnight. The pH may be adjusted depending on the specific requirements of the reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the product. This may involve extraction with an organic solvent, followed by washing with brine and drying over an anhydrous salt (e.g., Na2SO4 or MgSO4). The crude product is then purified, commonly by column chromatography on silica gel or by recrystallization.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, the activities of its isomer, 2-[(Methylamino)methyl]phenol, and other related phenolic compounds provide valuable insights into its potential therapeutic applications.

Antimicrobial and Anti-biofilm Activity

The isomer, 2-[(Methylamino)methyl]phenol, has been identified as an inhibitor of biofilm formation in the pathogenic bacterium Staphylococcus aureus. It is believed to act by targeting the quorum regulator SarA, a key protein involved in the expression of virulence factors and biofilm development. By binding to SarA, 2-[(Methylamino)methyl]phenol can down-regulate the expression of genes responsible for biofilm formation and virulence. Given the structural similarity, it is plausible that this compound could exhibit similar anti-biofilm properties.

Phenolic compounds, in general, are known for their broad-spectrum antimicrobial activities. Their mechanism of action often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents.

Quantitative Data

Due to the limited specific research on this compound, a comprehensive table of quantitative data is not available. The table below presents data for the closely related isomer, 2-[(Methylamino)methyl]phenol, to provide a reference point for potential activity.

| Compound | Target Organism | Biological Activity | Quantitative Metric | Value |

| 2-[(Methylamino)methyl]phenol | Staphylococcus aureus | Biofilm Inhibition | IC50 | Not Reported |

| 2-[(Methylamino)methyl]phenol | Staphylococcus aureus | Down-regulation of fnbA gene | Fold Change | Significant |

| 2-[(Methylamino)methyl]phenol | Staphylococcus aureus | Down-regulation of hla gene | Fold Change | Significant |

| 2-[(Methylamino)methyl]phenol | Staphylococcus aureus | Down-regulation of hld gene | Fold Change | Significant |

Data inferred from studies on the 2-isomer.

Mandatory Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound via the Mannich reaction.

Postulated Signaling Pathway for Anti-biofilm Activity

Caption: Postulated mechanism of anti-biofilm activity based on the known action of the 2-isomer.

Conclusion

This compound represents a chemical scaffold with significant potential for the development of novel therapeutic agents, particularly in the area of antimicrobial and anti-biofilm applications. While direct research on this specific isomer is currently limited, the well-documented activities of its structural analogues provide a strong rationale for further investigation. The synthesis of this compound is likely achievable through established methods such as the Mannich reaction. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive screening for a range of biological activities. Detailed mechanistic studies will be crucial to elucidate its mode of action and to guide the design of more potent and selective derivatives. This technical guide serves as a starting point to encourage and facilitate such research endeavors.

Spectroscopic Analysis of 3-[(Methylamino)methyl]phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-[(Methylamino)methyl]phenol (CAS No: 123926-62-5, Molecular Formula: C₈H₁₁NO). Due to the current lack of publicly available experimental spectral data for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of its structural components—a meta-substituted phenol and a secondary amine—and by drawing parallels with structurally analogous compounds. Furthermore, this guide details the standard experimental protocols required for the acquisition of such spectral data, serving as a valuable resource for researchers planning to synthesize or analyze this compound.

Introduction

This compound is a substituted phenol containing a methylaminomethyl group at the meta position of the benzene ring. Its structure suggests potential applications in medicinal chemistry and materials science, making a thorough understanding of its spectroscopic properties essential for its identification, characterization, and quality control. This guide aims to fill the current void in spectral information by providing robust predictions and methodologies for its analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and by comparison with known data for similar molecules.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ (Deuterated Chloroform) Standard: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | t | 1H | Ar-H (C5) |

| ~ 6.7 - 6.9 | m | 3H | Ar-H (C2, C4, C6) |

| ~ 5.0 - 6.0 | br s | 1H | Ar-OH |

| ~ 3.7 | s | 2H | -CH₂- |

| ~ 2.4 | s | 3H | N-CH₃ |

| ~ 1.5 - 2.0 | br s | 1H | N-H |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ (Deuterated Chloroform) Standard: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 156 - 158 | C3 (C-OH) |

| ~ 138 - 140 | C1 (C-CH₂N) |

| ~ 129 - 131 | C5 |

| ~ 118 - 120 | C6 |

| ~ 114 - 116 | C4 |

| ~ 113 - 115 | C2 |

| ~ 55 - 58 | -CH₂- |

| ~ 34 - 36 | N-CH₃ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3300 | Medium | N-H stretch (secondary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2800 - 3000 | Medium | Aliphatic C-H stretch |

| 1580 - 1610 | Medium-Strong | Aromatic C=C stretch |

| 1450 - 1500 | Medium-Strong | Aromatic C=C stretch |

| 1200 - 1300 | Strong | C-O stretch (phenolic) |

| 1100 - 1200 | Medium | C-N stretch |

Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Interpretation |

| 137 | Molecular ion (M⁺) |

| 122 | [M - CH₃]⁺ |

| 108 | [M - NHCH₃]⁺ |

| 94 | [M - CH₂NHCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

| 44 | [CH₃NH=CH₂]⁺ (base peak) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent may affect the chemical shifts of labile protons (OH and NH).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. The solution is then placed in a sample cell with windows transparent to IR radiation (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure solvent).

-

Record the spectrum of the sample.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 10-100 micrograms per mL.

-

Instrumentation: A variety of mass spectrometers can be used, with common ionization techniques including Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Data Acquisition (EI-MS):

-

The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification.

-

In the ion source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[1]

-

The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Acquisition (ESI-MS):

-

The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺). This is a "soft" ionization technique that often results in less fragmentation than EI.

-

The ions are then analyzed and detected as described for EI-MS.

-

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the process from sample preparation to spectral data acquisition and analysis, culminating in the elucidation of the chemical structure.

Conclusion

References

Potential Research Applications of 3-[(Methylamino)methyl]phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-[(Methylamino)methyl]phenol, a substituted phenolic compound, is emerging as a valuable building block in medicinal chemistry with significant potential in neurodegenerative disease and microbiology. While detailed research on this specific molecule is not extensively published, its role as a synthetic intermediate and the biological activity of its close structural analogs point towards promising avenues of investigation. This technical guide consolidates the available information and explores potential research applications, supported by data from closely related compounds.

Chemical Identity and Properties

This compound is a phenol derivative with a methylaminomethyl substituent at the meta position. Its chemical structure lends itself to further modification, making it an attractive starting material for the synthesis of more complex molecules.

| Property | Value | Source |

| IUPAC Name | 3-((Methylamino)methyl)phenol | PubChem |

| CAS Number | 123926-62-5 | ChemicalBook[1] |

| Molecular Formula | C₈H₁₁NO | PubChem |

| Molecular Weight | 137.18 g/mol | PubChem |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Not specified | - |

Potential Research Applications

Based on available data and research on analogous compounds, two primary areas of application for this compound are proposed: neurodegenerative diseases and microbiology.

Neurodegenerative Diseases: A Building Block for Alzheimer's Therapeutics

There is evidence suggesting that this compound serves as a precursor for the synthesis of multi-target agents for Alzheimer's disease. Specifically, it is implicated in the preparation of arylbenzofuran-based molecules.[1] Arylbenzofurans are a class of compounds investigated for their potential to simultaneously address multiple pathological factors in Alzheimer's disease, such as cholinergic deficiency and amyloid-beta (Aβ) aggregation.

The rationale for using this compound in this context is its ability to introduce a specific side chain that can interact with biological targets relevant to Alzheimer's disease. The methylamino group can be crucial for forming interactions with enzyme active sites, such as acetylcholinesterase (AChE), while the phenol group provides a scaffold for the overall structure.

A multi-target drug candidate derived from this compound could potentially modulate the cholinergic and amyloidogenic pathways, both of which are central to Alzheimer's pathology.

Microbiology: Anti-Biofilm and Anti-Virulence Agent

The positional isomer of the subject compound, 2-[(Methylamino)methyl]phenol, has been synthesized and demonstrated to possess significant anti-biofilm and anti-virulence properties against Staphylococcus aureus. This suggests a strong possibility that this compound could exhibit similar activities. The research on the 2-isomer provides a valuable blueprint for investigating the 3-isomer.

The mechanism of action for 2-[(Methylamino)methyl]phenol involves the inhibition of the SarA protein, a key quorum sensing regulator in S. aureus. By targeting SarA, the compound can down-regulate the expression of virulence factors and inhibit biofilm formation without having a direct bactericidal effect. This anti-virulence approach is a promising strategy to combat bacterial infections while minimizing the selective pressure for antibiotic resistance.

The following table summarizes the quantitative data from the study on 2-[(Methylamino)methyl]phenol, which can serve as a benchmark for future studies on the 3-isomer.

| Parameter | Strain | Value | Reference |

| Biofilm Inhibition (at 100 µg/mL) | S. aureus (Clinical Isolate 1) | ~80% | [Frontiers in Microbiology, 2017] |

| S. aureus (Clinical Isolate 2) | ~75% | [Frontiers in Microbiology, 2017] | |

| MIC | S. aureus | > 256 µg/mL | [Frontiers in Microbiology, 2017] |

| Reduction in fnbA gene expression | S. aureus | Significant | [Frontiers in Microbiology, 2017] |

| Reduction in hla gene expression | S. aureus | Significant | [Frontiers in Microbiology, 2017] |

The interaction of a [(methylamino)methyl]phenol compound with the SarA regulatory protein can disrupt the quorum sensing cascade in S. aureus, leading to a decrease in virulence.

Experimental Protocols

While specific protocols for this compound are not available, the methodologies used for its isomer provide a solid foundation for future research.

Synthesis of [(Methylamino)methyl]phenol Isomers

A general synthetic route can be adapted for the preparation of this compound. The synthesis of the 2-isomer involved the following key steps, which could be modified using 3-hydroxybenzaldehyde as the starting material.

Protocol Outline:

-

Schiff Base Formation: 3-Hydroxybenzaldehyde is reacted with an aqueous solution of methylamine in a suitable solvent (e.g., methanol) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Reduction: Upon completion of the Schiff base formation, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise to the reaction mixture at a reduced temperature (e.g., 0 °C) to prevent side reactions.

-

Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography to yield pure this compound.

Anti-Biofilm Assay (Crystal Violet Method)

This protocol, used for the 2-isomer, can be directly applied to test the anti-biofilm activity of this compound.

-

Bacterial Culture Preparation: A fresh culture of S. aureus is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth).

-

Biofilm Formation: The overnight culture is diluted and added to the wells of a microtiter plate. The test compound (this compound) is added at various concentrations. The plate is incubated for 24-48 hours to allow for biofilm formation.

-

Staining: After incubation, the planktonic cells are removed, and the wells are washed. The remaining biofilm is stained with a crystal violet solution.

-

Quantification: The excess stain is washed away, and the bound crystal violet is solubilized. The absorbance is measured using a microplate reader to quantify the amount of biofilm.